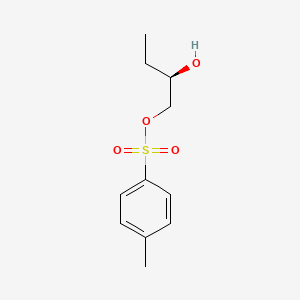

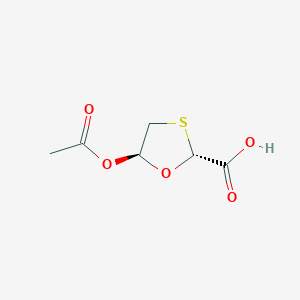

2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related fluorinated benzonitrile derivatives involves various chemical strategies, including the use of fluoromethyl analogs and labeling with fluorine-18 for imaging purposes. One study describes the synthesis of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile, showing high affinity and potency for metabotropic glutamate subtype-5 receptors, indicating the intricate methods involved in incorporating fluorine into benzonitrile derivatives (Siméon et al., 2007).

Molecular Structure Analysis

The molecular and crystal structures of fluorinated benzonitrile compounds are characterized using various spectroscopy techniques, including FT-IR, NMR, and X-ray diffraction. These analyses reveal the conformations and electronic structures critical for their reactivity and properties. For instance, studies on the molecular structure of benzofuran derivatives synthesized from related compounds highlight the detailed structural insights obtained from spectroscopic data and DFT calculations (Wu et al., 2021).

Chemical Reactions and Properties

Fluorinated benzonitriles participate in various chemical reactions, including cycloadditions, highlighting their reactivity and utility in synthesizing complex molecules. For example, the cycloaddition reactions of para-substituted benzonitrile oxides with adamantane derivatives demonstrate the reactivity of such compounds and the effect of fluorine substitution on their reaction selectivity and outcomes (Tsai et al., 1999).

Physical Properties Analysis

The physical properties of fluorinated benzonitriles, such as melting points, boiling points, and solubilities, are influenced by the fluorine atoms' electronegativity and the overall molecular structure. Studies on related compounds show how fluorine substitution impacts the liquid-crystalline transition temperatures, indicating the role of molecular design in dictating physical properties (Kelly & Schad, 1985).

Applications De Recherche Scientifique

Microwave Induced Synthesis of Fluorobenzamides

This research focuses on the synthesis of new 5-arylidene derivatives, which include a fluorine atom, using both conventional and microwave methods. The synthesized compounds showed promising antimicrobial activity against various bacteria and fungi. This highlights the potential of fluorine-containing compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Synthesis of N-Phthalidyl 5-Fluorouracil Derivatives

This study involves synthesizing derivatives of 5-fluorouracil, where the phthalidyl group is substituted at various positions. Among these compounds, one showed significant antitumor activity against several experimental tumor systems, suggesting the role of such compounds in cancer research (Kamata, Haga, Matsui, & Nagata, 1985).

Imaging of Metabotropic Glutamate Subtype-5 Receptors

Research conducted on the synthesis and labeling of a compound for imaging metabotropic glutamate subtype-5 receptors (mGluR5s) with PET. The study found high affinity and potency for mGluR5, indicating its potential use in imaging for neurological studies (Siméon et al., 2007).

Radiofluorination of Iodonium Ylide Precursors

This research presents a one-step, regioselective, metal-free 18F-labeling method using a hypervalent iodonium(III) ylide precursor. It's a significant advancement in the synthesis of radiopharmaceuticals for medical imaging (Stephenson et al., 2015).

Synthesis of Androgen Receptor Antagonists

This study highlights the synthesis of a compound used as an androgen receptor antagonist. The process involved synthesis from 4-amino-2-(trifluoromethyl)benzonitrile, indicating the potential of fluorine-containing compounds in developing treatments for conditions related to androgen receptors (Li Zhi-yu, 2012).

Microfluidic Continuous-Flow Radiosynthesis

This paper discusses the synthesis of a fluorine-18 labeled compound suitable for human PET imaging using a commercial continuous-flow microfluidics device. This innovation is significant for the development of PET radiopharmaceuticals (Liang et al., 2014).

Orientations Futures

Propriétés

IUPAC Name |

2-fluoro-5-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8FNO2/c17-14-6-5-10(7-11(14)9-18)8-15-12-3-1-2-4-13(12)16(19)20-15/h1-8H/b15-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPHWTMMVPBHRZ-NVNXTCNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=CC(=C(C=C3)F)C#N)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/C3=CC(=C(C=C3)F)C#N)/OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704560 | |

| Record name | 2-Fluoro-5-[(Z)-(3-oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile | |

CAS RN |

763114-25-6 | |

| Record name | 2-Fluoro-5-[(Z)-(3-oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-5-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane bromide](/img/structure/B1145928.png)

![[(1S,2S)-2-(methylamino)-1-phenylpropyl] acetate;hydrochloride](/img/structure/B1145940.png)

![DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium](/img/structure/B1145942.png)